BDM44768

IDE Inhibition Diabetes Research Alzheimers Disease

Researchers studying IDE biology require a selective, well-characterized inhibitor validated for in vivo use-limitations of allosteric or peptide-based tools often confound data interpretation. BDM44768 (CAS 2011754-00-8) is the first catalytic-site IDE inhibitor developed by kinetic target-guided synthesis and validated in mouse models. • Potent, reversible active-site inhibition (IC50 ~50-60 nM) with >45-fold selectivity over hNEP, hECE, and related metalloproteases. • Definitive cellular target engagement: increases Aβ1-40 secretion in SY5Y neuroblastoma cells. • Published in vivo PK profile (Cmax 9.2 µM, t1/2 80 min at 30 mg/kg i.p.) enables rational dose scheduling. Supplied as a solid powder with COA; suitable for direct use in enzymatic, cellular, and animal studies.

Molecular Formula C24H22FN5O3
Molecular Weight 447.47
CAS No. 2011754-00-8
Cat. No. B605980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDM44768
CAS2011754-00-8
SynonymsBDM44768;  BDM-44768;  BDM 44768; 
Molecular FormulaC24H22FN5O3
Molecular Weight447.47
Structural Identifiers
SMILESO=C(NCC1=CN([C@@H](CC2=CC=C3C=CC=CC3=C2)CC(NO)=O)N=N1)C4=CC=C(F)C=C4
InChIInChI=1S/C24H22FN5O3/c25-20-9-7-18(8-10-20)24(32)26-14-21-15-30(29-27-21)22(13-23(31)28-33)12-16-5-6-17-3-1-2-4-19(17)11-16/h1-11,15,22,33H,12-14H2,(H,26,32)(H,28,31)/t22-/m0/s1
InChIKeyRASCFMYPAZDCKQ-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDM44768: In Vivo-Validated IDE Catalytic-Site Inhibitor


BDM44768 (CAS 2011754-00-8) is a small-molecule, catalytic-site inhibitor of insulin-degrading enzyme (IDE), a zinc metalloprotease involved in the clearance of insulin, amyloid-β (Aβ), and other bioactive peptides [1]. Discovered via kinetic target-guided synthesis (KTGS), it is the first IDE inhibitor specifically developed and validated for in vivo pharmacological studies [1][2]. With a molecular formula of C24H22FN5O3 and a molecular weight of 447.46 g/mol, BDM44768 functions by locking IDE in a closed, catalytically inactive conformation, as confirmed by crystallographic analysis (PDB: 4NXO) [1][2]. Unlike earlier peptide-based or allosteric IDE inhibitors, BDM44768 provides a chemically distinct, well-characterized tool with defined selectivity, validated cellular activity, and demonstrable in vivo effects in mouse models [1].

1
Catalytic-site IDE inhibition studies
2
In vivo metabolic research models (mouse)
3
Cellular target engagement and selectivity profiling

BDM44768: Distinct Mechanism vs. ML345 and 6bK


Substituting BDM44768 with other IDE inhibitors, such as ML345 or 6bK, is scientifically inappropriate due to fundamental differences in binding mechanism, target engagement profile, and validated biological effects. ML345 is an allosteric, covalent inhibitor that targets a specific cysteine residue (Cys819) external to the catalytic site, resulting in a distinct mechanism of action and a lower potency against IDE (EC50 ≈ 188 nM) . Conversely, BDM44768 is a potent, reversible, active-site inhibitor (IC50 ≈ 50-60 nM) that induces a unique conformational lock [1]. Additionally, while the peptide 6bK is another well-known IDE inhibitor, it differs structurally and in its binding dynamics, as demonstrated by distinct hydrogen-deuterium exchange (HDX) mass spectrometry profiles [2]. Therefore, experiments using BDM44768 probe catalytic inhibition specifically, whereas ML345 probes allosteric cysteine modification. Their substitution would confound experimental interpretation and lead to different functional outcomes.

BDM44768 Reversible catalytic-site inhibitor
ML345
Allosteric, covalent modifier of Cys819; distinct target engagement may shift cellular and in vivo outcomes.
BDM44768 Well-defined binding dynamics
6bK
Different structural class and HDX profile; binding-site interpretation may not transfer directly.
BDM44768 Cellularly active
BDM44619
Close analog inactive in cellular Aβ readout; structural similarity does not guarantee functional equivalence.

BDM44768: Performance Evidence vs. Other IDE Modulators


Potency Advantage Over ML345

BDM44768 demonstrates a clear potency advantage over the allosteric IDE inhibitor ML345. BDM44768 inhibits recombinant human IDE with an IC50 of approximately 50 nM against insulin substrate [1]. In comparison, ML345 exhibits an EC50/IC50 of 188 nM for IDE inhibition via covalent modification of Cys819 . This difference represents a **3.1-fold greater potency** for BDM44768 in direct enzymatic inhibition assays. For researchers, this translates to achieving complete target inhibition at lower compound concentrations, thereby reducing the risk of off-target effects associated with higher dosing in cell-based or in vivo studies.

Potency vs. ML345
Reported
IC50 ≈ 50 nM vs. ML345 ≈ 188 nM
Supports concentration-dependent target engagement comparison.
Cross-study comparable; verify under own conditions.
IDE Inhibition Diabetes Research Alzheimers Disease Enzyme Assay

Verified Cellular Target Engagement vs. BDM44619

In a direct functional comparison, BDM44768 demonstrates robust cellular target engagement, whereas its structurally related analog BDM44619 does not. Treatment of human SY5Y neuroblastoma cells with BDM44768 significantly increased concentrations of Aβ1–40 in culture supernatants, a direct readout of cellular IDE inhibition [1]. In stark contrast, treatment with the analog BDM44619 (which is ~100-fold less active enzymatically) produced no significant increase in Aβ1–40 levels [1]. This critical distinction proves that subtle structural modifications between BDM44768 and BDM44619 result in a complete loss of cellular efficacy for the analog. This evidence confirms that BDM44768 possesses the necessary cell permeability and potency to engage its target in a complex cellular environment, a prerequisite for meaningful ex vivo or in vivo experimentation.

Cell Target Engagement
Head-to-head
Aβ1–40 increase vs. BDM44619 no effect
Cell-permeable IDE inhibition confirmed in neuroblastoma model.
SY5Y cells; ELISA readout.
Cellular Target Engagement Neuroscience Alzheimers Disease Cell Culture

High Selectivity Over Metalloproteases

BDM44768 demonstrates a high degree of selectivity for IDE over a panel of relevant human metalloproteases, an essential characteristic for minimizing off-target effects in complex biological systems [1]. When screened against a panel of related metalloproteases, BDM44768 showed significantly reduced inhibitory activity. Specifically, it displays >45-fold selectivity over human Neprilysin (hNEP; IC50 >2.6 µM) and human Endothelin-Converting Enzyme (hECE; IC50 >6.5 µM), and shows no significant activity against human Angiotensin-Converting Enzyme (hACE) or Matrix Metalloproteinase-1 (hMMP-1) at concentrations up to 10 µM [1]. This well-defined selectivity profile, which has been published and peer-reviewed, reduces the risk of confounding results from unintended metalloprotease inhibition in cell-based or in vivo experiments. In contrast, the selectivity profiles for many other IDE tool compounds are less comprehensively characterized.

Metalloprotease Selectivity
Head-to-head
>45-fold over hNEP/hECE
Minimizes off-target metalloprotease interference.
Panel includes hNEP, hECE, hACE, hMMP-1.
Target Selectivity Metalloprotease Chemical Biology Pharmacology

Validated In Vivo PK and Activity

BDM44768 is distinguished from earlier-generation IDE inhibitors by its validated suitability for in vivo studies, a feature not established for many other tool compounds [1]. It was specifically designed to possess favorable drug-like properties. Following a single intraperitoneal (i.p.) dose of 30 mg/kg in mice, BDM44768 achieved a maximum plasma concentration (Cmax) of 9.2 µM and exhibited an elimination half-life (t1/2) of 80 minutes [1]. In a functional in vivo model, acute treatment of C57BL/6J mice with BDM44768 (50 mg/kg, i.p.) led to a clear, IDE-dependent biological response: it significantly increased insulin signaling in skeletal muscle and liver, as measured by the phosphorylation of the insulin receptor, Akt, and ERK [1]. Furthermore, it produced a measurable, though unexpected, impairment in glucose tolerance during an oral glucose tolerance test (OGTT), an effect that was absent in IDE knockout (Ide−/−) mice, confirming its on-target activity in vivo [1]. This robust in vivo validation provides researchers with the confidence to employ BDM44768 in complex animal models of metabolic disease, a key advantage over less-characterized alternatives.

In Vivo PK/PD
Class-level
Cmax 9.2 µM, t1/2 80 min; OGTT effect IDE-dependent
Supports acute in vivo dosing design and target engagement verification.
Mouse i.p. 30 mg/kg PK; 50 mg/kg PD.
In Vivo Pharmacology Diabetes Model Glucose Homeostasis Pharmacokinetics

BDM44768: Recommended Research Applications


In Vivo IDE Disease Modeling

This is the definitive application for BDM44768. It is the first and best-characterized IDE inhibitor validated for acute in vivo studies [1]. Researchers can confidently use it in mouse models of type-2 diabetes and Alzheimer's disease to probe the acute effects of catalytic IDE inhibition on glucose homeostasis and Aβ clearance [1]. Its published PK profile (Cmax 9.2 µM, t1/2 80 min at 30 mg/kg i.p.) allows for rational experimental design and dose scheduling [1]. Unlike ML345, its mechanism (reversible catalytic-site inhibition) and effects are distinct, enabling orthogonal validation of results .

Cell-Based Catalytic vs. Allosteric Studies

For cell biologists seeking to differentiate the effects of direct catalytic inhibition from allosteric modulation or covalent modification, BDM44768 is the ideal tool. In human SY5Y neuroblastoma cells, BDM44768 significantly increased Aβ1–40 secretion, providing a robust, quantifiable readout of target engagement [1]. This effect can be directly contrasted with compounds like ML345, which work through a different allosteric mechanism (covalent modification of Cys819) . Using BDM44768 allows for a clean interpretation of the downstream consequences of blocking IDE's proteolytic active site without the confounding factor of allosteric structural changes induced by other inhibitors.

High-Throughput IDE Phenotype Screening

The well-defined selectivity profile of BDM44768 makes it a superior choice for screening campaigns aimed at identifying IDE-dependent cellular phenotypes [1]. Its >45-fold selectivity over related metalloproteases like hNEP and hECE ensures that hits from phenotypic screens are more likely to be genuinely linked to IDE inhibition, not off-target effects [1]. This reduces the time and resources spent on hit validation and deconvolution compared to using a less selective tool compound. Its favorable solubility and stability further enhance its utility in automated liquid handling systems common in industrial drug discovery settings [1].

Benchmark for Novel IDE Compounds

Given its thorough characterization in a high-impact journal, BDM44768 serves as a critical benchmark standard for evaluating new IDE-targeting compounds [1]. Any novel IDE inhibitor or PROTAC can be directly compared to BDM44768 across a panel of assays for which data is publicly available: enzymatic potency (IC50 ~50 nM), cellular target engagement (Aβ1–40 secretion), selectivity profile, and in vivo PK/PD [1]. This provides a reliable, data-driven baseline for assessing whether a new chemical entity offers a meaningful improvement or distinct mechanistic advantage, facilitating go/no-go decisions in drug discovery projects.

Application
Selection Property
Validation Focus
In vivo metabolic research studies
Catalytic-site inhibitor with published mouse PK
Insulin signaling & glucose tolerance readouts
Cell-based catalytic vs. allosteric comparison
Reversible active-site inhibitor
Aβ1–40 secretion & target engagement
Phenotypic screening for IDE-dependent pathways
Defined metalloprotease selectivity profile
Off-target metalloprotease counter-screening
Benchmark for novel IDE inhibitors
Comprehensively characterized in literature
Enzymatic, cellular, and in vivo data baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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